Methyltestosterone-D3
Description
Significance of Stable Isotope Labeling in Biomedical and Analytical Sciences
Stable isotope labeling is a technique that involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. nih.gov This substitution, such as replacing hydrogen with deuterium (B1214612), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15, creates a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. nih.govwikipedia.org This mass difference is the key to its utility, as it can be readily detected by mass spectrometry (MS), a powerful analytical technique that separates ions based on their mass-to-charge ratio. nih.govwashington.edu
In biomedical and analytical sciences, stable isotope labeling offers a distinct advantage over traditional methods. Unlike radioactive isotopes, stable isotopes are non-hazardous, making them safe for in vivo studies in humans. karger.comkarger.com This has opened up new avenues for research into the dynamics of metabolic networks and the pharmacokinetics of drugs. nih.govuniupo.it One of the most significant applications of stable isotope-labeled compounds is their use as internal standards in quantitative analysis. nih.gov By adding a known quantity of a labeled compound to a sample, researchers can accurately quantify the amount of the unlabeled target compound, correcting for any loss that may occur during sample preparation and analysis. nih.govwashington.edu This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its high precision and accuracy. nih.gov
Role of Deuterium Incorporation in Pharmaceutical and Forensic Research
In forensic science, deuterium-labeled compounds are indispensable as internal standards for the accurate quantification of drugs, toxins, and endogenous substances in biological samples. researchgate.net This is crucial for determining the concentration of a substance in cases of suspected poisoning or drug abuse. researchgate.net Furthermore, the analysis of natural variations in the deuterium/hydrogen isotope ratios of illicit substances can provide valuable clues about their geographical origin and synthetic pathway, aiding in law enforcement investigations. nih.govneliti.comresearchgate.net
Overview of Methyltestosterone-D3: Derivation and Purpose in Research
This compound is a deuterated form of methyltestosterone (B1676486), a synthetic anabolic steroid. nih.govrivm.nl The "-D3" designation indicates that three hydrogen atoms in the methyl group at the C17-alpha position have been replaced by deuterium atoms. nih.govrivm.nl This specific labeling is achieved through chemical synthesis, for example, by using a deuterated methyl magnesium iodide in a Grignard reaction with dehydroepiandrosterone (B1670201), followed by an Oppenauer oxidation. nih.govosti.gov
The primary purpose of this compound in research is to serve as an internal standard for the quantitative analysis of methyltestosterone and other related anabolic steroids in various biological matrices, such as serum, urine, and tissue. nih.govresearchgate.netacs.orgrsc.org Its chemical and physical properties are nearly identical to those of natural methyltestosterone, allowing it to behave similarly during extraction, derivatization, and chromatography. nih.govfda.gov.tw However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer. nih.gov This enables precise and accurate quantification, which is critical in diverse fields such as clinical diagnostics, sports doping control, and food safety analysis to monitor for the illegal use of growth promoters in livestock. researchgate.netacs.orgrsc.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C20H27D3O2 |
| Molar Mass | Approximately 305.48 g/mol |
| Isotopic Purity | Typically >98% |
| Common Use | Internal Standard in Mass Spectrometry |
Table 2: Applications of Deuterium-Labeled Steroids
| Field | Application | Example Compound |
| Pharmaceutical Research | Pharmacokinetic studies, improving drug stability | Deutetrabenazine |
| Forensic Toxicology | Quantitative analysis of controlled substances | Testosterone-D3 |
| Clinical Chemistry | Diagnostic testing for hormonal disorders | Cortisol-D4 |
| Food Safety | Monitoring for banned growth promoters | This compound |
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1/i3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMFJBGXUYNAG-VIEKSMHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676041 | |
| Record name | (17beta)-17-Hydroxy-17-(~2~H_3_)methylandrost-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96425-03-5 | |
| Record name | Methyltestosterone-D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096425035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17beta)-17-Hydroxy-17-(~2~H_3_)methylandrost-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLTESTOSTERONE-D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9Z6HDJ3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Isotopic Purity Considerations
Strategies for Deuterium (B1214612) Incorporation into Steroid Scaffolds
The introduction of deuterium into a steroid framework requires specific and controlled chemical reactions to ensure the label is placed at the desired position with high isotopic enrichment. The stability of the deuterium label is also a crucial consideration, as some positions on the steroid ring are susceptible to back-exchange under certain analytical conditions.
Grignard Reaction Approaches for Methyltestosterone-D3 Synthesis
A primary and well-established method for the synthesis of this compound involves the use of a Grignard reaction. nih.govosti.gov This approach leverages the reactivity of a deuterated methyl magnesium halide (a Grignard reagent) with a suitable steroid precursor.
The general synthetic route begins with a starting material such as dehydroepiandrosterone (B1670201) (DHEA). nih.gov In this process, DHEA is reacted with a deuterated methyl Grignard reagent, typically methyl-d3-magnesium iodide or methyl-d3-magnesium bromide. nih.govosti.gov This reaction targets the 17-keto group of the DHEA molecule, resulting in the addition of the deuterated methyl group at the C17α position.
Following the Grignard reaction, the resulting intermediate undergoes an Oppenauer oxidation to convert the 3β-hydroxyl group into a 3-keto group, yielding the final product, 17α-methyl-d3-testosterone. nih.gov An alternative pathway involves protecting the 3-hydroxyl group of the starting steroid before the Grignard reaction and then deprotecting and oxidizing it in later steps. google.com
A similar strategy can be employed starting from 4-androstenedione (4-AD). google.com In this variation, the 3-keto group is first protected as an enol ether. This protected intermediate then reacts with the deuterated methyl Grignard reagent at the 17-keto position. Subsequent acidic hydrolysis removes the enol ether protecting group to yield this compound. google.com
Key Reaction Steps:
| Step | Description | Starting Material Example | Reagent Example |
| 1 | Protection of functional groups (optional) | 4-Androstenedione | Triethyl orthoformate |
| 2 | Grignard Reaction | Dehydroepiandrosterone or protected 4-AD | Methyl-d3-magnesium iodide |
| 3 | Oxidation/Deprotection | Grignard product intermediate | Oppenauer oxidation reagents or acid hydrolysis |
Advanced Synthetic Routes for Stereospecific Deuteration
Beyond the Grignard reaction, other advanced methods are available for introducing deuterium into steroid scaffolds with high stereospecificity. These methods are often employed to label positions other than the C17-methyl group or to achieve higher isotopic purity.
One such strategy involves the reduction of a double bond using a deuterated reducing agent. For instance, the reduction of a 1,4-dien-3-one steroid with reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) can stereospecifically introduce a deuterium atom at the C-1α position. nih.govsigmaaldrich.com While not directly used for the methyl group deuteration in this compound, this principle highlights the toolkit available for labeling various sites on the steroid backbone.
Another approach is the use of superacid-catalyzed α-deuteration of ketones with heavy water (D2O). rsc.orgrsc.org This metal-free method has shown high efficiency in the regioselective deuteration of various steroidal frameworks, achieving over 95% deuterium incorporation at diverse positions while maintaining the integrity of other functional groups. rsc.orgrsc.org
Site-specific deuterium incorporation can also be achieved through enolate chemistry. arkat-usa.orgfrontiersin.org The formation of an enolate followed by quenching with a deuterium source, such as deuterated methanol (B129727) (MeOD), allows for the selective deuteration of positions adjacent to a carbonyl group. frontiersin.org For example, the C-16 protons of estrone (B1671321) have been selectively deuterated using this technique. frontiersin.org
Chemical Derivatization for Enhanced Analytical Performance
To improve the sensitivity and specificity of this compound detection in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), chemical derivatization is often employed. fda.gov.twresearchgate.net Derivatization modifies the chemical structure of the analyte to enhance its ionization efficiency and chromatographic behavior. researchgate.net
A common derivatization technique for steroids is the formation of oxime derivatives. fda.gov.tw This process, which involves reacting the keto-steroid with hydroxylamine, can improve the analysis of these compounds using electrospray ionization (ESI)-MS/MS. fda.gov.tw
For GC-MS analysis, silylation is a widely used derivatization method. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on the steroid with trimethylsilyl (B98337) (TMS) groups. sci-hub.sekoreascience.kr This increases the volatility and thermal stability of the steroid, leading to sharper peaks and better resolution in gas chromatography. sci-hub.se
Assessment and Verification of Isotopic Purity and Chemical Identity
The final and critical step in the production of this compound is the thorough assessment of its isotopic purity and chemical identity. This ensures that the labeled standard is suitable for its intended purpose in quantitative analysis.
Mass Spectrometry (MS) is the primary technique for determining isotopic purity. By analyzing the mass spectrum of the synthesized compound, the relative abundance of the deuterated species (e.g., d3) compared to non-deuterated (d0) and partially deuterated (d1, d2) species can be determined. nih.govsigmaaldrich.comindustry.gov.au High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for confirming the identity and the position of the deuterium label. nih.govindustry.gov.au In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent. industry.gov.au ¹³C NMR can also be used, as the carbon signal where a deuterium is attached will be attenuated and appear as a multiplet due to C-D coupling. industry.gov.au
Chromatographic Techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors, are used to assess the chemical purity of the compound. google.comsci-hub.se These methods can separate the target compound from any starting materials, by-products, or other impurities.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure, chemical purity, and isotopic enrichment, thereby validating its use as a reliable internal standard. wada-ama.org
Advanced Analytical Methodologies for the Detection and Quantification of Methyltestosterone D3
Methyltestosterone-D3 (d3-MT), a deuterated form of the synthetic anabolic androgenic steroid methyltestosterone (B1676486), serves as a critical tool in analytical chemistry, primarily as an internal standard for the precise quantification of methyltestosterone and other related steroids in various biological samples. Its utility stems from its chemical and physical similarity to the target analyte, while its mass difference allows for clear differentiation by mass spectrometry. This section explores the advanced analytical methodologies employed for its detection and quantification.
Metabolic Fate and Pathway Elucidation Through Isotopic Tracing
In Vitro Metabolic Studies of Methyltestosterone (B1676486) Using Deuterated Analogues
In vitro models are essential for studying drug metabolism in a controlled environment, providing insights into the specific enzymes and pathways involved. The use of deuterated analogues like Methyltestosterone-D3 in these systems enhances the accuracy of metabolite identification.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating this compound with human liver microsomes in the presence of necessary cofactors like NADPH initiates phase I metabolic reactions.
Research has shown that CYP3A4 is a key enzyme in the metabolism of methyltestosterone. Studies using recombinant human CYP enzymes have demonstrated that CYP3A4 is primarily responsible for the 6β-hydroxylation of methyltestosterone. Other CYP enzymes, such as CYP2C9 and CYP2B6, show little to no activity in metabolizing this steroid. The presence of the deuterium (B1214612) label in this compound allows for precise quantification of the turnover rate and the identification of specific hydroxylated metabolites formed by these enzymes.
Table 1: Key Cytochrome P450 Enzymes in Methyltestosterone Metabolism
| Enzyme | Primary Metabolic Reaction |
| CYP3A4 | 6β-hydroxylation |
| CYP2C9 | Minimal to no activity |
| CYP2B6 | Minimal to no activity |
While microsomes are excellent for studying phase I metabolism, whole-cell models like primary hepatocytes or hepatoma cell lines (e.g., HepG2) provide a more complete picture by including both phase I and phase II metabolic pathways, as well as cellular uptake and transport processes. Liver homogenates, which contain both microsomal and cytosolic fractions, can also be utilized.
When this compound is introduced to hepatocyte cultures, it undergoes a series of biotransformations that mimic in vivo metabolism. These models have been instrumental in identifying a wide array of deuterated metabolites, from simple hydroxylations and reductions to more complex rearrangements and conjugations. The stability of the deuterium label ensures that all detected metabolites can be confidently attributed to the parent compound.
Identification and Characterization of Deuterated Metabolites
The use of this compound as a tracer facilitates the identification and structural elucidation of its metabolites through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The predictable mass shift of +3 Da (due to the three deuterium atoms) in the molecular ion and key fragments of the metabolites simplifies their detection against a complex biological background.
Phase I metabolism of methyltestosterone predominantly involves hydroxylation at various positions on the steroid nucleus and reduction of the A-ring. In vitro studies have identified several hydroxylated metabolites, including those at the 2α, 6β, and 16β positions. The primary hydroxylation pathway is catalyzed by CYP3A4, leading to the formation of 6β-hydroxymethyltestosterone.
The A-ring of methyltestosterone, with its double bond between carbons 4 and 5 and a ketone at carbon 3, is also a major site of metabolic activity. The double bond is subject to reduction, leading to the formation of 5α- and 5β-dihydro-methyltestosterone metabolites. The 3-keto group is subsequently reduced to a hydroxyl group, resulting in the formation of various stereoisomers of tetrahydromethyltestosterone. The stereoselectivity of these reduction reactions can be influenced by the specific enzymes present in the in vitro system. Using this compound allows for the clear identification of these reduced and hydroxylated species.
Table 2: Major Phase I Metabolites of Methyltestosterone
| Metabolite Class | Specific Examples |
| Hydroxylated Metabolites | 6β-hydroxymethyltestosterone |
| A-Ring Reduced Metabolites | 17α-methyl-5α-androstan-3α,17β-diol, 17α-methyl-5β-androstan-3α,17β-diol |
Following phase I modifications, methyltestosterone and its metabolites can undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The two main conjugation pathways for steroids are glucuronidation and sulfation.
Glucuronidation: This process involves the attachment of glucuronic acid to a hydroxyl group on the steroid, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and readily eliminated. In vitro studies using hepatocytes have been crucial in identifying the glucuronidated forms of methyltestosterone and its hydroxylated and reduced metabolites.
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to a hydroxyl function on the steroid. While generally considered a detoxification pathway, sulfated steroids can also have biological activity. The analysis of the sulfated fraction of methyltestosterone metabolites has revealed several diol sulfate (B86663) metabolites, which have been shown to be long-term markers of methyltestosterone administration.
The use of this compound in these studies allows for the direct detection and quantification of its deuterated glucuronide and sulfate conjugates.
One of the significant advantages of using stable isotope tracers like this compound is the ability to detect novel and long-term metabolites that may be present in very low concentrations. The distinct isotopic signature of the deuterated metabolites allows for highly sensitive and specific detection methods, such as selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS.
Recent research has identified novel metabolites of methyltestosterone with rearranged D-rings and fully reduced A-rings. For instance, metabolites such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog have been identified. The administration of deuterated parent compounds is a powerful strategy to confirm the structure of these newly discovered metabolites. The presence of the deuterium label in the mass spectrum of a suspected metabolite provides definitive proof of its origin from the administered drug. Furthermore, some sulfated metabolites have been found to be detectable for extended periods, serving as valuable long-term markers.
Comparative Metabolism Studies: Species and In vitro/In vivo Correlates
The elucidation of the metabolic fate of this compound is significantly enhanced by comparative studies that examine its biotransformation across different species and correlate findings from in vitro models with in vivo human data. The use of a stable isotope label like deuterium (D3) is critical in these studies, as it allows researchers to definitively track and identify metabolites of the administered compound, distinguishing them from endogenous steroids.
Species-Specific Metabolic Pathways
Significant variations in drug metabolism can occur between species, making cross-species comparisons essential for a comprehensive understanding of a compound's biotransformation. While human metabolism of methyltestosterone is extensively studied, research in other species, such as the horse, reveals both similarities and differences in the metabolic pathways.
In horses, the in vivo metabolism of methyltestosterone results in a complex array of metabolites, including various regio- and stereoisomeric C₂₀O₂, C₂₀O₃, and C₂₀O₄ compounds. These are excreted primarily as glucuronide and sulphate conjugates. Studies on horses have identified several common metabolites, including 17α-methyl-5α-androstan-3β,17β-diol and hydroxylated versions such as 17α-methyl-5α-androstan-3β,16β,17β-triol and 17α-methyl-5α-androstan-3β,16α,17β-triol. Notably, 17α-methyl-5α-androstan-3β,16β,17β-triol was found to be a long-lasting metabolite, primarily in the sulfate fraction of urine, suggesting it as a key marker for detection in this species.
In contrast, human metabolism involves extensive A-ring reduction to both 5α- and 5β-isomers, such as 17α-methyl-5α-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol. Additionally, hydroxylation and D-ring rearrangements are prominent features in humans. These species-specific differences are often attributable to variations in the expression and activity of metabolic enzymes like cytochrome P450s and hydroxysteroid dehydrogenases (HSDs).
| Metabolite | Human | Horse |
| 17α-methyl-5α-androstane-3α,17β-diol | ✓ | |
| 17α-methyl-5β-androstane-3α,17β-diol | ✓ | |
| 17α-methyl-5α-androstan-3β,17β-diol | ✓ | |
| 17α-methyl-5α-androstan-3β,16β,17β-triol | ✓ | |
| 17β-methyl-5β-androstane-3α,17α-diol | ✓ | |
| 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | ✓ | |
| 6-hydroxymethyltestosterone | ✓ |
Correlation of In Vitro and In Vivo Findings
In vitro models are invaluable tools for predicting and confirming metabolic pathways before or alongside human studies. Common models include human liver microsomes, which contain a rich supply of phase I enzymes like cytochrome P450s, and cultured liver cell lines such as HepG2.
Studies utilizing human liver microsomes have successfully demonstrated the formation of hydroxylated metabolites of methyltestosterone. For instance, the hydroxylation at positions C2, C4, and C6 has been observed in vitro. These findings correlate well with in vivo excretion studies in humans, where these same metabolites are detected in urine, albeit often as minor and short-lived products. The formation of 4-hydroxymethyltestosterone (oxymesterone) has been confirmed in both in vitro and in vivo experiments, highlighting the predictive power of the microsomal model.
The HepG2 cell line has also proven effective in identifying novel long-term metabolites of methyltestosterone. Research has shown that metabolites with a rearranged 17,17-dimethyl-18-nor-Δ13 structure, as well as those further oxidized at the C16 position, are produced in HepG2 cells. The detection of these same metabolites in human urine post-administration confirms the utility of this cell-based model for discovering long-term markers.
The correlation between these models is strong, with pilot experiments indicating that using a combined fraction of both microsomes and S9 fractions can maximize enzyme activity and provide a more complete metabolic profile. The ability of in vitro systems to produce the same key metabolites found in human urine—such as 17α-methyl-5β-androstane-3α,17β-diol and its 17-epimer, 17β-methyl-5β-androstane-3α,17α-diol—validates their use as predictive tools in metabolic research.
| Metabolite | In Vitro Model (Human Liver Microsomes/HepG2) | In Vivo (Human Urine) |
| 2-hydroxymethyltestosterone | ✓ | ✓ |
| 4-hydroxymethyltestosterone (Oxymesterone) | ✓ | ✓ |
| 6-hydroxymethyltestosterone | ✓ | ✓ |
| 17α-methyl-5β-androstane-3α,17β-diol | ✓ | ✓ |
| 17α-methyl-5α-androstane-3α,17β-diol | ✓ | ✓ |
| 17β-methyl-5β-androstane-3α,17α-diol | ✓ | ✓ |
| 17,17-dimethyl-18-nor-Δ13 metabolites | ✓ | ✓ |
| 16-hydroxy metabolites | ✓ | ✓ |
Research Applications in Pharmacokinetics and Pharmacodynamics Modeling Non Clinical Focus
Utilization of Methyltestosterone-D3 as an Internal Standard in Pharmacokinetic Investigations
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, accurate quantification of the analyte in biological matrices is paramount. This compound is widely employed as an ideal internal standard for the quantitative analysis of Methyltestosterone (B1676486). nih.gov
An internal standard is a compound with physicochemical properties nearly identical to the analyte, which is added in a known quantity to samples before processing. Because this compound is chemically identical to Methyltestosterone but has a higher molecular weight, it co-elutes during chromatographic separation but is distinguishable by a mass spectrometer. nih.gov This allows for the correction of any analyte loss that may occur during sample extraction and preparation, thereby enhancing the accuracy, precision, and reproducibility of the analytical method. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a common technique for this application. nih.govnih.gov In a typical assay, both the analyte (Methyltestosterone) and the deuterated internal standard (e.g., this compound or -D6) are measured. nih.govnih.gov The concentration of Methyltestosterone in the sample is determined by comparing the ratio of its mass spectrometry peak height or area to that of the known concentration of the internal standard. nih.gov This methodology has been proven to be sensitive and specific for application in pharmacokinetic studies. nih.gov
| Component | Role in Analysis | Detection Method | Rationale |
|---|---|---|---|
| Methyltestosterone | Analyte | Mass Spectrometry | The compound of interest being quantified. |
| This compound | Internal Standard | Mass Spectrometry | Corrects for variability in sample processing and analysis due to its similar chemical behavior and distinct mass. nih.gov |
Stable Isotope Co-administration Techniques in Bioavailability Research
This compound is a powerful tool for determining the bioavailability of different drug formulations. nih.gov Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. The stable isotope co-administration technique offers a significant advantage over conventional cross-over studies by allowing for the simultaneous administration of two different formulations of the same drug to a single subject. nih.govnih.gov
In a hallmark study, the relative bioavailability of a 17 alpha-methyltestosterone tablet was compared against an oral solution. nih.govdocumentsdelivered.com In this investigation, healthy male subjects were concurrently administered a 10-mg tablet of Methyltestosterone and a 10-mg solution of this compound. nih.govdocumentsdelivered.com By drawing a single set of blood samples over time and using a highly specific GC-MS method to differentiate and quantify the concentrations of both the unlabeled drug and its deuterated counterpart, researchers could precisely determine the absorption characteristics of the tablet relative to the solution. nih.govnih.gov This approach eliminates intra-subject variability that can complicate traditional multi-period crossover designs. The study concluded that the extent of absorption from the tablet was comparable to that from the oral solution. nih.govdocumentsdelivered.com This methodology provides a robust and efficient means of assessing formulation performance in preclinical and clinical research. mdpi.com
| Formulation | Compound | Purpose |
|---|---|---|
| Oral Tablet | 17 alpha-methyltestosterone | Test Formulation: Bioavailability to be determined. |
| Oral Solution | 17 alpha-methyltestosterone-D3 | Reference Formulation: Serves as the benchmark for 100% bioavailability in this context. |
Mechanistic Studies of Steroid Receptor Interactions and Downstream Biochemical Pathways
In pharmacodynamic research, deuterated compounds like this compound can be used to investigate the intricate mechanisms of how a drug interacts with its biological target and elicits a response. Steroids such as Methyltestosterone exert their effects by binding to and activating specific intracellular receptors, like the androgen receptor, which then modulate gene transcription. nih.govnih.gov
The substitution of hydrogen with deuterium (B1214612) can lead to the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond. This can significantly slow down the rate of metabolism at the site of deuteration if that site is targeted by metabolic enzymes, such as cytochrome P450s. nih.gov In non-human models, comparing the pharmacodynamic profiles of Methyltestosterone and this compound can provide valuable insights. For example, if this compound shows prolonged or enhanced activity compared to its non-deuterated counterpart, it could suggest that the parent compound's activity is normally limited by metabolic breakdown.
This approach can be applied to study steroid receptor interactions and subsequent downstream events. By modulating the metabolic rate, researchers can dissect the activity of the parent compound versus its metabolites. For instance, in in vitro systems using cell lines expressing the androgen receptor, one could compare the receptor binding affinity, transcriptional activation of reporter genes, and the modulation of specific enzyme activities (e.g., aromatase) between Methyltestosterone and this compound. researchgate.netnih.gov Such studies help to elucidate whether the observed biological effect is primarily due to the parent steroid or a rapidly formed metabolite, thereby clarifying the structure-activity relationship and the mechanisms of action and metabolism. oup.com
Applications in Forensic Science and Anti Doping Research
Development and Validation of Methods for Anabolic Androgenic Steroid Detection
The development and validation of robust analytical methods are paramount for the accurate detection of prohibited substances. Methyltestosterone-D3 is instrumental in the creation and validation of these methods, particularly those employing mass spectrometry.
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard for detecting anabolic steroids in biological samples. oup.comnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of these methodologies. sigmaaldrich.com During analysis, a known quantity of this compound is added to the sample at an early stage of preparation. oup.com Because it is chemically identical to the non-labeled methyltestosterone (B1676486), it behaves similarly during extraction, derivatization, and chromatography. However, due to its different mass, it can be distinguished by the mass spectrometer. sigmaaldrich.comnih.gov
This co-analysis allows for the correction of any analyte loss that may occur during the sample preparation process, thereby improving the precision and accuracy of the quantification. clearsynth.com The validation of these analytical procedures demonstrates that they are robust and reliable for their intended purpose. clearsynth.com For instance, a method for the quantitative estimation of methyltestosterone and this compound in biological fluids was developed using gas chromatography-mass spectrometry-selected-ion monitoring, with Methyltestosterone-D6 as an internal standard, demonstrating satisfactory sensitivity, specificity, precision, and accuracy for pharmacokinetic studies. nih.gov
The use of deuterated standards is a key component in achieving the low detection limits required in anti-doping analysis, which can be as low as 5 pg/mL for targeted analyses. slowtwitch.comnih.gov This high level of sensitivity is crucial for detecting the sophisticated doping strategies currently employed. clinicallab.com
Role of this compound in Establishing Reference Materials and Method Confirmation
In the context of forensic and anti-doping analysis, reference materials are of utmost importance for ensuring the quality and validity of test results. nih.gov this compound serves as a crucial certified reference material (CRM) and internal standard for the confirmation of analytical methods. sigmaaldrich.comcerilliant.com
CRMs produced in accordance with ISO 17034 and ISO/IEC 17025 provide a benchmark for analytical measurements, ensuring that the results are traceable and comparable across different laboratories. sigmaaldrich.com The use of deuterated internal standards like this compound is a well-established practice in analytical chemistry to ensure both precision and accuracy. clearsynth.com They act as calibration references, helping to reduce measurement errors. clearsynth.com
In quantitative analysis, the concentration of an analyte is determined by comparing its response to that of the internal standard. clearsynth.com This is particularly important in complex biological matrices such as urine, where other compounds can interfere with the analysis. clearsynth.com The use of an isotopically labeled internal standard helps to compensate for these "matrix effects," ensuring a more accurate measurement. clearsynth.com The table below illustrates the common analytical techniques where this compound is employed as an internal standard.
| Analytical Technique | Role of this compound | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard for quantification and retention time locking. | High chromatographic separation, sensitive detection. thermofisher.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard for quantification. | High sensitivity and specificity, suitable for complex mixtures. oup.comnih.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | A definitive method for quantification. | High accuracy and precision, considered a primary reference method. nih.gov |
Understanding Excretion Profiles and Detection Windows of Methyltestosterone and its Metabolites (analytical perspective)
A significant area of anti-doping research focuses on understanding the excretion profiles and extending the detection windows of prohibited substances. The use of isotopically labeled compounds like this compound is pivotal in these studies. By administering a labeled compound, researchers can accurately trace its metabolic fate and excretion from the body. nih.gov
Studies have shown that the detection of long-term metabolites can significantly prolong the window of detection for AAS. nih.govwada-ama.org For example, the identification of new long-term metabolites for certain anabolic steroids has led to a dramatic increase in the number of adverse analytical findings. nih.govwada-ama.org Research into the metabolism of methyltestosterone has identified several metabolites, including 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol, which are routinely monitored in doping control. nih.govnih.govresearchgate.net
More recent studies have focused on sulfated metabolites, which have been shown to have longer detection times. wada-ama.orgnih.gov For instance, a sulfated metabolite of methyltestosterone was detected up to 21 days after administration, significantly improving the retrospectivity of detection compared to previously known long-term metabolites. nih.gov The use of techniques like LC-MS/MS allows for the direct detection of these conjugated metabolites. dundee.ac.uk
The co-administration of a deuterated standard like this compound allows for precise pharmacokinetic studies, helping to determine the bioavailability and elimination half-life of the drug. nih.govnih.govalfa-chemistry.com This information is crucial for anti-doping authorities in establishing effective testing protocols.
Addressing Analytical Challenges in Doping Control
Doping control laboratories face numerous analytical challenges, including the need for high sensitivity and specificity, the complexity of biological matrices, and the emergence of "designer" steroids. slowtwitch.comclinicallab.com The use of isotope-labeled internal standards such as this compound is a key strategy in addressing these challenges.
One of the major hurdles in analytical toxicology is the "matrix effect," where components of the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. oup.com Isotope dilution mass spectrometry, which relies on isotopically labeled internal standards, is highly effective in mitigating these effects. clearsynth.comnih.gov
Furthermore, distinguishing between endogenous (naturally produced) and exogenous (administered) steroids is a significant challenge. slowtwitch.comnih.gov While this is a more prominent issue for steroids like testosterone, the principles of using isotopic analysis are central to modern anti-doping efforts. thermofisher.comnih.govthermofisher.com Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique used to measure the carbon isotope ratio of steroids to determine their origin. nih.govthermofisher.com
The continuous development of new analytical methods, validated with the help of deuterated standards, is essential to keep pace with the evolving landscape of doping. nih.gov The use of high-resolution mass spectrometry, for example, allows for the retrospective analysis of samples for newly identified doping agents. researchgate.net
Future Directions and Emerging Research Avenues for Deuterated Steroids
Development of Novel Deuterated Steroid Standards for Expanding Research Needs
The landscape of androgen research is continually expanding, driven by the need to understand the roles of a wide array of steroid metabolites in health and disease, as well as in detecting the misuse of synthetic anabolic steroids. nih.govresearchgate.net This necessitates the development of new, highly specific, and reliable analytical standards. The synthesis of novel deuterated steroids, including various isotopologues of methyltestosterone (B1676486) and other androgens, is critical for accurate quantification in complex biological matrices like serum and urine. nih.govmdpi.com
The demand for these standards is fueled by several factors:
Emerging Metabolites: Research continues to identify novel, long-term metabolites of synthetic steroids like methyltestosterone. nih.govresearchgate.netmdpi.com Creating deuterated versions of these newly identified metabolites is essential for developing quantitative assays to improve detection windows in anti-doping science. researchgate.net
Expanding the Steroidome: Comprehensive analysis of the "steroidome" requires a full panel of internal standards to cover the vast number of endogenous and exogenous steroids. The development of deuterated standards for less common or modified androgens supports a more holistic understanding of steroid biochemistry.
Enhanced Selectivity: In complex biological samples, isobaric interferences can compromise analytical accuracy. Developing a wider range of deuterated standards allows for more specific and reliable quantification, particularly when coupled with high-resolution analytical techniques. nih.govnih.gov
The creation of these new standards, leveraging the principles of deuterium (B1214612) substitution seen in Methyltestosterone-D3, is a cornerstone for future advancements in endocrinology, clinical chemistry, and forensic toxicology.
Integration of Advanced Mass Spectrometry Platforms (e.g., Ion Mobility-MS) for Enhanced Characterization
The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is a powerful tool for steroid analysis, but it can face challenges in differentiating between steroid isomers, which often have identical masses and similar fragmentation patterns. nih.govnih.gov The integration of advanced platforms like Ion Mobility-Mass Spectrometry (IM-MS) offers a promising solution by introducing an additional dimension of separation based on the ion's size, shape, and charge. nih.govmdpi.comresearchgate.netclemson.edu
Deuterated standards such as this compound are indispensable in these advanced workflows. mdpi.com Here’s how they are enhancing characterization:
Increased Confidence in Identification: IM-MS separates ions based on their collision cross-section (CCS), providing a unique identifier that complements retention time and mass-to-charge ratio (m/z). mdpi.comclemson.edu By using a deuterated standard like this compound, analysts can confirm the identity of the target analyte with much higher confidence, as both the deuterated and non-deuterated forms will have highly similar CCS values and chromatographic retention times.
Improved Signal-to-Noise: Techniques like Differential Mobility Spectrometry (DMS) and High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can filter out chemical noise and interfering ions, significantly boosting the signal-to-noise ratio for the target analyte. nih.gov This leads to lower limits of detection and more precise quantification, a process validated by the consistent signal of the deuterated internal standard.
Resolving Isobaric Interferences: Ion mobility can separate steroid isomers that are indistinguishable by mass alone. nih.govresearchgate.net The use of a deuterated standard ensures that any shifts in instrument performance or matrix effects are accounted for, allowing for accurate quantification even when separating closely related compounds.
| Analytical Technique | Principle of Separation | Role of this compound |
| LC-MS/MS | Chromatographic retention time and mass-to-charge ratio (m/z) of fragment ions. | Serves as an internal standard to correct for matrix effects and variations in instrument response, ensuring accurate quantification. |
| LC-IM-MS | Adds separation based on ion shape, size, and charge (Collision Cross Section). | Provides an anchor for retention time and CCS, increasing the confidence of analyte identification and ensuring quantitative accuracy. |
| LC-DMS-MS/MS | Filters ions based on their mobility in varying electric fields. | Helps to track the analyte through the DMS cell and corrects for any analyte loss, improving the signal-to-noise ratio and specificity. |
Application of Isotope Tracing in Systems Biology and Multi-Omics Approaches
Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify metabolic flux. nih.govnih.gov While this compound is typically used as an internal standard (added after sample collection), the principles of its design—strategic deuterium labeling—are central to the use of deuterated compounds as metabolic tracers. researchgate.net
In a systems biology context, researchers can administer a deuterated steroid tracer to a biological system (e.g., cell culture or an animal model) and track its conversion into various metabolites over time using mass spectrometry. nih.govyoutube.com This approach provides a dynamic view of metabolic networks that cannot be achieved by measuring static metabolite concentrations alone. nih.gov
The integration of data from these tracer studies with other "omics" platforms (genomics, transcriptomics, proteomics) allows for a comprehensive, multi-level understanding of biological processes. nih.gove-enm.orgnih.govbrjac.com.br For instance, observing how the metabolism of a deuterated androgen tracer changes in response to a genetic modification can link specific enzymes to metabolic pathways. e-enm.org This multi-omics approach helps build more complete models of how steroid signaling networks function and are regulated. nih.govresearchgate.net
Computational Chemistry and In Silico Modeling for Predicting Metabolic Pathways of Deuterated Compounds
Computational modeling is an emerging tool that complements experimental approaches in steroid research. In silico models can predict the metabolic fate of compounds, including deuterated steroids, and help interpret complex experimental data. nih.govresearchgate.net
Key applications include:
Predicting Metabolite Structures: Computational models can simulate the interaction of a steroid with metabolic enzymes, such as cytochrome P450s, to predict the likely sites of modification (e.g., hydroxylation, reduction). nih.govsimulations-plus.com This can guide the search for novel metabolites in experimental samples. nih.govmdpi.com
Understanding Isotope Effects: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve breaking this bond. clearsynthdiscovery.com Computational models can help predict the magnitude of this effect, which is valuable for designing deuterated drugs with altered pharmacokinetic properties or for understanding shifts in metabolic pathways. biospace.commusechem.com
Validating Experimental Data: Data generated using deuterated standards like this compound in metabolic studies provide crucial validation points for computational models. nih.gov If a model accurately predicts the experimentally observed concentrations of steroids and their metabolites, it increases confidence in the model's ability to predict the behavior of other, uncharacterized compounds. simulations-plus.comaudreyli.com
The synergy between advanced analytical methods, isotope tracing, and computational modeling, all underpinned by the use of precisely labeled standards like this compound, promises to continue advancing our knowledge of steroid biology.
Q & A
Q. What analytical techniques are recommended for quantifying Methyltestosterone-D3 in biological matrices?
To ensure accurate quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. This compound is often prepared in acetonitrile solutions (e.g., 100 µg/mL) to enhance stability and ionization efficiency . Method validation should include parameters like sensitivity, precision, and recovery rates, as outlined in protocols for hormone analysis .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store this compound in acetonitrile-based solutions at -20°C to prevent degradation. Avoid exposure to strong acids/bases, oxidizing agents, or high temperatures, as these may alter its structural integrity. Stability testing under varying conditions (e.g., pH, temperature) is critical for long-term studies .
Q. What safety protocols are essential when handling this compound?
Researchers must use full personal protective equipment (PPE) , including gloves, lab coats, and eye protection. Work should be conducted in fume hoods with adequate ventilation to minimize inhalation risks. Contaminated materials must be disposed of according to hazardous waste regulations, as outlined in safety data sheets .
Advanced Research Questions
Q. How can researchers design experiments to assess isotope effects of deuterium in this compound?
Conduct comparative pharmacokinetic studies using non-deuterated methyltestosterone and this compound in controlled in vitro or in vivo models. Monitor metabolic pathways (e.g., CYP3A4-mediated oxidation) and receptor-binding affinities to quantify kinetic isotope effects. Statistical comparisons (e.g., paired t-tests) should validate differences in half-life or bioavailability .
How should discrepancies between biochemical assays and subjective questionnaires in this compound studies be resolved?
Prioritize direct hormonal measurements (e.g., LC-MS/MS, ELISA) over subjective questionnaires, which lack sensitivity for tracking androgen levels. If questionnaires are used, validate them against biochemical data and apply multivariate regression to isolate confounding variables (e.g., age, comorbidities) .
Q. What statistical methods are appropriate for analyzing conflicting data in this compound dose-response studies?
Use non-parametric tests (e.g., Mann-Whitney U-test) for non-normally distributed data, as demonstrated in finasteride-treated vs. control groups . For dose-response curves, apply nonlinear mixed-effects modeling to account for inter-individual variability. Sensitivity analyses should address outliers and assay variability .
Q. How can this compound research findings be integrated into broader androgen signaling studies?
Perform systematic reviews to contextualize results within existing literature on androgen receptor (AR) activation and downstream pathways (e.g., mTOR, NF-κB). Meta-analyses should assess heterogeneity across studies, using tools like PRISMA guidelines . Cross-reference findings with deuterated analogs (e.g., DHT-d3) to identify isotope-specific trends .
Methodological Notes
- Ecological Impact : Current data on this compound’s environmental persistence or toxicity are unavailable. Researchers must conduct ecotoxicological assays (e.g., algal growth inhibition tests) to address this gap .
- Reproducibility : Document all chemical parameters (e.g., purity, batch numbers) and experimental conditions (e.g., incubation times) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
